3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

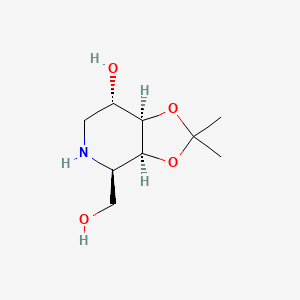

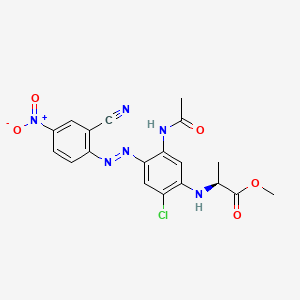

“3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol” is a chemical compound with the molecular formula C9H17NO4 . Its molecular weight is 203.24 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol” were not found, similar compounds have been synthesized from D-mannose with 2,3:5,6-di-O-isopropylidene DIM as a key intermediate .Molecular Structure Analysis

The molecular structure of “3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol” consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Enzymatic Inhibition :

- 1,4-Dideoxy-1,4-imino-D-galactitol, closely related to 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol, is synthesized as an enzymatic inhibitor. It's synthesized through a process involving the addition of vinylmagnesium bromide to benzylimine derived from glyceraldehyde, followed by ring-closing metathesis and dihydroxylation (Madhan & Rao, 2003).

Role in Enzymatic Reactions and Synthesis of Iminosugars :

- Another study shows the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol and 1,4-dideoxy-1,4-imino-D-galactitol, which are azasugars active as enzymatic inhibitors. This is achieved via the addition of vinylmagnesium chloride to a nitrone derived from L-tartaric acid, highlighting the molecule's potential in creating enzymatic inhibitors (Lombardo, Fabbroni & Trombini, 2001).

Application in α-L-Fucosidase Inhibition :

- The synthesis of analogues of 1,5-dideoxy-1,5-imino-L-fucitol, inhibitors of α-L-fucosidase, is achieved through variations in the side chain of a dithiane derivative of D-galactose. This indicates the compound's relevance in the development of α-L-fucosidase inhibitors (Paulsen et al., 1990).

Synthesis from D-Glucose :

- A study details the synthesis of 1,4-dideoxy-1,4-imino-D-galactitol from D-glucose, showcasing the conversion processes involved and highlighting its potential as a precursor for further chemical transformations (Pham-Huu et al., 2002).

Potential Antitumour Activity :

- Research on sugar derivatives with potential antitumor activities includes the synthesis of 2,3:4,5-dianhydro-1,6-dibromo-1,6-dideoxy-D-iditol and -galactitol. This study involves starting from 1,6-dibromo-1,6-dideoxy-3,4-O-isopropylidene-D-mannitol and demonstrates the molecule's relevance in the synthesis of compounds with potential antitumor activity (Kuszmann & Vargha, 1971).

Diagnostic Applications in GM1 Gangliosidosis :

- A derivative of 1,5-dideoxy-1,5-imino-D-galactitol, specifically N-(dansylamino)hexylaminocarbonylpentyl-1,5-dideoxy-1,5-imino-D-galactitol, is used as a strong competitive inhibitor of β-galactosidase. It has applications in enhancing residual β-galactosidase activities in fibroblasts and serves as a lead towards diagnostic compounds for tracking the fate of mutant β-gal as well as aberrant GM1 gangliosides in live cell imaging (Fröhlich et al., 2011).

Synthesis from L-Sorbose :

- A new synthesis method for 1,5-dideoxy-1,5-imino-D-galactitol from L-sorbose is described, demonstrating its practical application in synthesizing this compound more efficiently (Furneaux, Tyler & Whitehouse, 1993).

Eigenschaften

IUPAC Name |

(3aS,4R,7S,7aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2)13-7-5(4-11)10-3-6(12)8(7)14-9/h5-8,10-12H,3-4H2,1-2H3/t5-,6+,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGDVIZWSSLLDW-VGRMVHKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(CNC(C2O1)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](CN[C@@H]([C@@H]2O1)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/no-structure.png)